Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)-
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Overview
Description
Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)- is a chemical compound with a complex structure that includes a chlorophenyl group, a butenyloxy group, and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)- typically involves multiple steps. One common method includes the reaction of 3-(2-butenyloxy)-4-chlorophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and distillation, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Carbamothioic acid, (3-(2-butenyloxy)-4-methoxyphenyl)-, O-(1-methylethyl) ester: Similar structure but with a methoxy group instead of a chlorine atom.
Carbamothioic acid, (3-(2-butenyloxy)-4-fluorophenyl)-, O-(1-methylethyl) ester: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its analogs with different substituents.
Properties
CAS No. |
165549-67-7 |
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Molecular Formula |
C14H18ClNO2S |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
O-propan-2-yl N-[3-[(Z)-but-2-enoxy]-4-chlorophenyl]carbamothioate |
InChI |
InChI=1S/C14H18ClNO2S/c1-4-5-8-17-13-9-11(6-7-12(13)15)16-14(19)18-10(2)3/h4-7,9-10H,8H2,1-3H3,(H,16,19)/b5-4- |
InChI Key |
LBYJZZVZGAZWLU-PLNGDYQASA-N |
Isomeric SMILES |
C/C=C\COC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Canonical SMILES |
CC=CCOC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Origin of Product |
United States |
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